REACTION_CXSMILES
|
C[Mg]Cl.C[C:5](C)([CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[CH:10]=1)[CH:6]=[O:7].Cl.O1C[CH2:21][CH2:20][CH2:19]1>>[CH3:19][CH:20]([CH3:21])[CH:6]([OH:7])[CH2:5][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[CH:10]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)(CC1=CC(=CC=C1)C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
the reaction mixture was poured onto ice
|
Type
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CUSTOM
|
Details
|
The phases were then separated
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Type
|
WASH
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Details
|
the organic phase was washed with 100 ml of water and 100 ml of sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
Finally, drying
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Type
|
CUSTOM
|
Details
|
yielded 15 g of end product at 0.12 mbar in a temperature range of from 79° C. to 82° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
CC(C(CCC1=CC(=CC=C1)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |